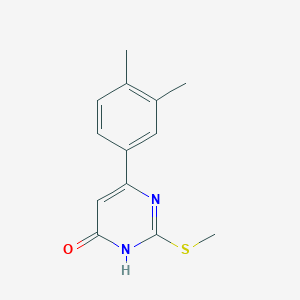
6-(3,4-dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
6-(3,4-dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C13H14N2OS and its molecular weight is 246.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
A foundational aspect of research into compounds like 6-(3,4-dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one involves their synthesis and the exploration of their chemical transformations. For instance, the synthesis of pyrimido[4,5-d]pyrimidin-2,4-diones and their derivatives highlights the versatility and chemical reactivity of pyrimidinone bases. These compounds are synthesized through reactions involving amino-pyrimidines and various aldehydes or ketones, showcasing the potential for creating a wide array of derivatives with potentially useful properties (Hamama et al., 2012).
Potential Biological Activities
Research into derivatives of pyrimidin-4(3H)-one often focuses on their biological activities. For example, studies have synthesized novel compounds with the aim of exploring their anticancer, anti-angiogenic, and antimicrobial activities. These activities are assessed through various in vitro and in vivo methods, suggesting the potential of these compounds in the development of new therapeutic agents. Derivatives have been synthesized to evaluate their antiproliferative effects against cancer cell lines, providing insights into their potential use as anticancer agents (Hafez et al., 2017). Additionally, some compounds exhibit anti-angiogenic activities, further underscoring their potential in cancer therapy (Gold et al., 2020).
Heterocyclic Chemistry and Drug Design
The structural diversity of pyrimidin-4(3H)-one derivatives makes them a significant focus in the field of heterocyclic chemistry and drug design. Their synthesis and the study of their chemical properties contribute to the development of new drugs and materials. This includes the exploration of their potential as kinase inhibitors or as components in materials science applications. For example, the synthesis of pyrimidin-4-one-1,2,3-triazole conjugates as glycogen synthase kinase-3β inhibitors demonstrates the compound's relevance in developing treatments for diseases like depression and neurodegenerative disorders (Khan et al., 2016).
Antimicrobial and Antifungal Studies
Linked heterocyclics containing pyrimidine structures have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies are crucial in identifying new candidates for treating infectious diseases, given the ongoing challenge of antibiotic resistance. The synthesis of novel compounds and their subsequent evaluation against a range of bacterial and fungal strains contribute to the search for more effective and safer antimicrobial agents (Reddy et al., 2010).
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-8-4-5-10(6-9(8)2)11-7-12(16)15-13(14-11)17-3/h4-7H,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCPBECLUPCBCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)NC(=N2)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1487012.png)

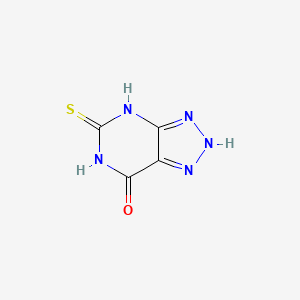
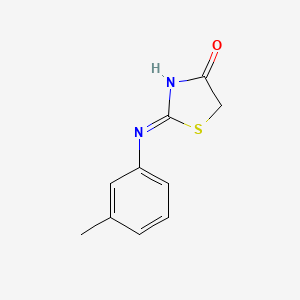
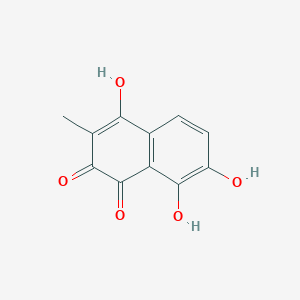
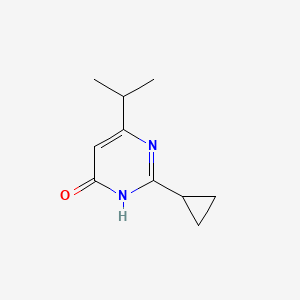
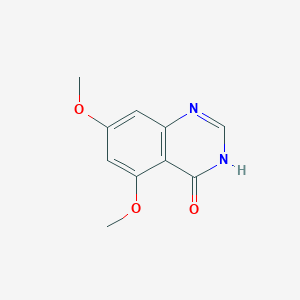

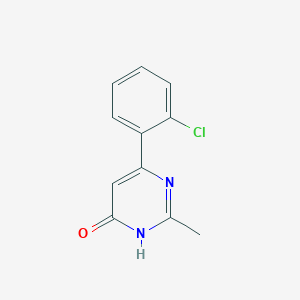
![6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol](/img/structure/B1487030.png)

